(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
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Overview
Description
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furanone ring, hydroxyl groups, and a triazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one typically involves multiple steps, including the formation of the furanone ring and the introduction of the triazole moiety. One common synthetic route starts with the preparation of the furanone ring through a cyclization reaction. The triazole moiety is then introduced via a nucleophilic substitution reaction, followed by the addition of hydroxyl groups through oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The triazole moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases, including infections and cancer.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and triazole groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one can be compared to other compounds with similar structures, such as:
- 3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
- 3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and triazole groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H9N3O5S |
---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C8H9N3O5S/c12-3(1-17-8-9-2-10-11-8)6-4(13)5(14)7(15)16-6/h2-3,6,12-14H,1H2,(H,9,10,11)/t3-,6+/m0/s1 |
InChI Key |
BDKMETULKODYHP-BBIVZNJYSA-N |
Isomeric SMILES |
C1=NNC(=N1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O |
Canonical SMILES |
C1=NNC(=N1)SCC(C2C(=C(C(=O)O2)O)O)O |
Origin of Product |
United States |
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